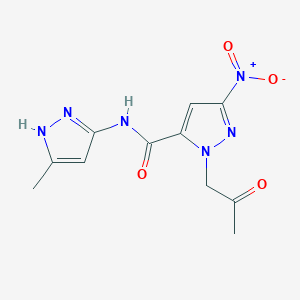![molecular formula C10H13ClF2N4O3S B10955152 5-[chloro(difluoro)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10955152.png)
5-[chloro(difluoro)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[chloro(difluoro)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[chloro(difluoro)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole ring, followed by the introduction of the sulfonyl group and the chloro(difluoro)methyl group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[chloro(difluoro)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The chloro(difluoro)methyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-[chloro(difluoro)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in areas like anti-inflammatory or anticancer therapies.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[chloro(difluoro)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
5-[difluoromethoxy]-1-methyl-3-[trifluoromethyl]pyrazole-4-yl: This compound shares a similar pyrazole core but differs in its substituents.
N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide: Another compound with a similar heterocyclic structure.
Uniqueness
5-[chloro(difluoro)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H13ClF2N4O3S |
|---|---|
Molecular Weight |
342.75 g/mol |
IUPAC Name |
3-[chloro(difluoro)methyl]-2-(1,5-dimethylpyrazol-4-yl)sulfonyl-5-methyl-4H-pyrazol-3-ol |
InChI |
InChI=1S/C10H13ClF2N4O3S/c1-6-4-9(18,10(11,12)13)17(15-6)21(19,20)8-5-14-16(3)7(8)2/h5,18H,4H2,1-3H3 |
InChI Key |
XBMRQGVKYHQLLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)Cl)O)S(=O)(=O)C2=C(N(N=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10955090.png)
![Ethyl 2-[2-(4-chlorophenyl)cyclopropyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10955098.png)
![3-[(2,5-dichlorophenoxy)methyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B10955104.png)
![4-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B10955110.png)
![(5-bromo-4-{(Z)-[1-(3,4-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B10955122.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-[3-(diethylamino)propyl]thiourea](/img/structure/B10955124.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10955126.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10955128.png)
![3-[(2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10955130.png)
![2-hydroxy-N'-{(E)-[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B10955136.png)
![N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955142.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B10955150.png)
